1-Biphenyl-2-yl-3-ethylthiourea
Description
Properties
IUPAC Name |
1-ethyl-3-(2-phenylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S/c1-2-16-15(18)17-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFYUJHTAKYJHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=CC=CC=C1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Biphenyl-2-yl-3-ethylthiourea can be synthesized through several methods. One common approach involves the reaction of biphenyl-2-ylamine with ethyl isothiocyanate under mild conditions. The reaction typically proceeds in an organic solvent such as ethanol or acetonitrile, with the mixture being stirred at room temperature or slightly elevated temperatures for several hours. The product is then isolated through filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Biphenyl-2-yl-3-ethylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The biphenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be performed using halogens like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated biphenyl derivatives.
Scientific Research Applications
1-Biphenyl-2-yl-3-ethylthiourea has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities, including antibacterial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects are being explored in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, photographic chemicals, and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of 1-Biphenyl-2-yl-3-ethylthiourea involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The biphenyl structure allows for strong interactions with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Conformational Differences
Key Compounds for Comparison:
1-(Biphenyl-4-ylcarbonyl)-3-(2-chloro-4-nitrophenyl)thiourea (Compound A)
1-(b-Phenethyl)-3-phenyl-2-thiourea (Compound B)
1-Allyl-3-(2-methoxyphenyl)thiourea (Compound C)
1-Benzoyl-3-(2,4-difluorophenyl)thiourea (Compound D)
Table 1: Structural and Physicochemical Properties
Key Observations:
- Planarity and Conformation : Compound A exhibits near-planar geometry due to intramolecular hydrogen bonds (N-H···Cl, N-H···O), stabilizing its crystal structure . In contrast, Compound B’s phenethyl group introduces steric hindrance, reducing planarity . The biphenyl-2-yl group in the target compound may confer moderate rigidity, though less than Compound A’s carbonyl-linked biphenyl.
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in Compound A, difluoro in Compound D) enhance thiourea acidity, promoting stronger hydrogen bonds. The ethyl group in the target compound is electron-donating, which may reduce hydrogen-bond strength compared to Compound A or D .
Functional Implications
- Hydrogen Bonding : Compound A’s N-H···Cl and C-H···O interactions enhance thermal stability, whereas the target compound’s ethyl group may prioritize C-H···S interactions, affecting solubility .
- Biological Activity : Thioureas with electron-withdrawing groups (e.g., Compound A, D) often exhibit enhanced antimicrobial or enzyme-inhibitory properties due to increased acidity and binding affinity. The target compound’s ethyl group may reduce such activity but improve lipophilicity .
Q & A
Q. What documentation is required for ethical use of this compound in biomedical research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
